3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone
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Overview
Description
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with morpholine-4-sulfonyl chloride under controlled conditions The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative of pyrazole with similar structural features.
Morpholine-4-sulfonyl chloride: A precursor used in the synthesis of the target compound.
Cyclopentyl ketone: Another precursor involved in the final step of the synthesis.
Uniqueness
What sets 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl cyclopentyl ketone apart from similar compounds is its unique combination of functional groups. The presence of both the sulfonyl and ketone groups, along with the pyrazole ring, provides a versatile scaffold for various chemical modifications and applications.
Properties
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-11-14(23(20,21)17-7-9-22-10-8-17)12(2)18(16-11)15(19)13-5-3-4-6-13/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCFOQWOHHJXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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